molecular formula C17H16ClNO B1292432 2-Azetidinomethyl-4'-chlorobenzophenone CAS No. 898754-77-3

2-Azetidinomethyl-4'-chlorobenzophenone

Cat. No.: B1292432
CAS No.: 898754-77-3
M. Wt: 285.8 g/mol
InChI Key: LRZLERVOVRFNRL-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4’-chlorobenzophenone is an organic compound with the molecular formula C17H16ClNO It is a derivative of benzophenone, where the hydrogen atom at the 2-position of the benzophenone core is replaced by an azetidinomethyl group, and the hydrogen atom at the 4’-position is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-4’-chlorobenzophenone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chlorobenzophenone Moiety: The chlorobenzophenone moiety can be introduced via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Azetidine and Chlorobenzophenone Units: The final step involves coupling the azetidine ring with the chlorobenzophenone moiety. This can be achieved through nucleophilic substitution reactions, where the azetidine ring is introduced to the benzophenone core under suitable conditions.

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-4’-chlorobenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-4’-chlorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Azetidinomethyl-4’-chlorobenzophenone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting Cellular Membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzophenone: A substituted benzophenone with an amino group at the 2-position and a chlorine atom at the 5-position.

    4-Chlorobenzophenone: A simpler derivative with a chlorine atom at the 4-position.

    2-Aminobenzophenone: A benzophenone derivative with an amino group at the 2-position.

Uniqueness

2-Azetidinomethyl-4’-chlorobenzophenone is unique due to the presence of the azetidinomethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZLERVOVRFNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643703
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-77-3
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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